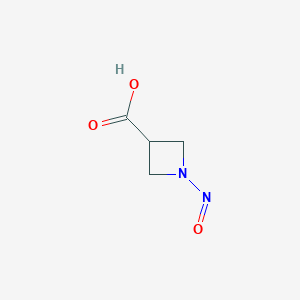
2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol is an organic compound that contains a thiadiazole ring, which is a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol typically involves the reaction of 2-mercapto-1,3,4-thiadiazole with an appropriate alkylating agent. One common method is the reaction of 2-mercapto-1,3,4-thiadiazole with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in the presence of a base like triethylamine or pyridine.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, substituted thiadiazoles, and various thiol derivatives.
Scientific Research Applications
2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antioxidant and its ability to modulate biological pathways involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions related to oxidative stress and inflammation.
Industry: It is used in the development of corrosion inhibitors, polymer stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins that contain thiol groups, leading to the formation of disulfide bonds and modulation of protein function.
Pathways Involved: It can influence redox signaling pathways and antioxidant defense mechanisms, thereby affecting cellular processes related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid
- 2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)propionic acid
- 2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)butanol
Uniqueness
2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its combination of a thiadiazole ring and a thiol group provides it with unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-(2-hydroxyethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS3/c7-1-2-9-4-6-5-3(8)10-4/h7H,1-2H2,(H,5,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTLVQUQOLJQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=NNC(=S)S1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531315 |
Source


|
| Record name | 5-[(2-Hydroxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57037-59-9 |
Source


|
| Record name | 5-[(2-Hydroxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


